4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine
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Overview
Description
4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 4,5-dihydro-1,3-oxazol-2-yl moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and oxazole rings in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazoline precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring, potentially leading to different heterocyclic compounds.
Scientific Research Applications
4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloro group and the oxazole ring can interact with biological targets, leading to inhibition or modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure but with different substitution patterns.
4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.
4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)thiazole: Features a thiazole ring instead of a pyridine ring.
Uniqueness: 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine is unique due to the combination of a pyridine ring with an oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various biologically active compounds. The presence of the chloro group also allows for further functionalization, enhancing its versatility in chemical synthesis.
Properties
IUPAC Name |
2-(4-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGMUJWPLBFVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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